4-Bromo-1-methylindoline-2,3-dione
Overview
Description
4-Bromo-1-methylindoline-2,3-dione is an organic compound with the chemical formula C₉H₇BrNO₂. It is also known as BMD or NSC 34150. This compound has a molecular weight of 240.06 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H6BrNO2/c1-11-6-4-2-3-5 (10)7 (6)8 (12)9 (11)13/h2-4H,1H3
. The InChI key is YIXIWKWPNPKAKX-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.06 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Catalysis in Organic Synthesis
4-Bromo-1-methylindoline-2,3-dione has applications in the field of organic synthesis, particularly as a catalytic agent. For instance, it has been utilized in the synthesis of various organic compounds such as 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. These syntheses are often conducted under thermal and solvent-free conditions, utilizing efficient and reusable catalytic systems. This highlights its potential for eco-friendly and efficient organic synthesis processes (Kefayati, Asghari, & Khanjanian, 2012).
Antiviral Research
Research has also explored the antiviral properties of derivatives of this compound. Studies have synthesized and tested various methylisatin derivatives for their activity against HIV. The results of these studies contribute valuable insights into the development of new antiviral agents, particularly for HIV treatment (Hamdy et al., 2015).
Enzyme Inhibition Studies
Another significant application is in the study of enzyme inhibitors. Derivatives of this compound have been evaluated as inhibitors for specific enzymes like glycolic acid oxidase. These studies are essential for understanding the biochemical pathways in which these enzymes are involved and for developing potential therapeutic agents targeting these pathways (Rooney et al., 1983).
Crystal Structure and DFT Studies
The compound has also been studied for its crystal structure and electronic properties. Research in this area involves the analysis of molecular structures using techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) studies. Such research provides deeper insights into the physical and chemical properties of the compound, which can be crucial for its application in various fields (Abdellaoui et al., 2019).
Synthetic Chemistry
Additionally, this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its role in these synthetic pathways underscores its significance in the field of medicinal chemistry and drug discovery (Wang et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-bromo-1-methylindoline-2,3-dione, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to play a main role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing a range of biochemical reactions .
Cellular Effects
Research has shown that 4-Bromo-1-methylindoline-2,3-dione has cytotoxic activity on cancer cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-bromo-1-methylindole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-11-6-4-2-3-5(10)7(6)8(12)9(11)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXIWKWPNPKAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651479 | |
Record name | 4-Bromo-1-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884855-67-8 | |
Record name | 4-Bromo-1-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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